molecular formula C13H10ClN3O2 B11042918 6-chloro-N-(furan-2-ylmethyl)imidazo[1,2-a]pyridine-2-carboxamide

6-chloro-N-(furan-2-ylmethyl)imidazo[1,2-a]pyridine-2-carboxamide

Cat. No.: B11042918
M. Wt: 275.69 g/mol
InChI Key: PFJFJMMYCBAGDS-UHFFFAOYSA-N
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Description

6-chloro-N-(furan-2-ylmethyl)imidazo[1,2-a]pyridine-2-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the furan ring and the imidazo[1,2-a]pyridine core makes this compound a valuable scaffold for drug development and other scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(furan-2-ylmethyl)imidazo[1,2-a]pyridine-2-carboxamide typically involves the condensation of 2-aminopyridine with various aldehydes, followed by cyclization and chlorination steps. One common method includes the use of 2-aminopyridine, furan-2-carbaldehyde, and a chlorinating agent such as thionyl chloride under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(furan-2-ylmethyl)imidazo[1,2-a]pyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-chloro-N-(furan-2-ylmethyl)imidazo[1,2-a]pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-N-(furan-2-ylmethyl)imidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. These interactions can lead to various biological effects, such as anti-inflammatory or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-N-(furan-2-ylmethyl)imidazo[1,2-a]pyridine-2-carboxamide is unique due to the presence of both the chlorine atom and the furan ring, which can enhance its biological activity and provide additional sites for chemical modification. This makes it a valuable compound for drug development and other scientific research applications .

Properties

Molecular Formula

C13H10ClN3O2

Molecular Weight

275.69 g/mol

IUPAC Name

6-chloro-N-(furan-2-ylmethyl)imidazo[1,2-a]pyridine-2-carboxamide

InChI

InChI=1S/C13H10ClN3O2/c14-9-3-4-12-16-11(8-17(12)7-9)13(18)15-6-10-2-1-5-19-10/h1-5,7-8H,6H2,(H,15,18)

InChI Key

PFJFJMMYCBAGDS-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=CN3C=C(C=CC3=N2)Cl

Origin of Product

United States

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